5-(Difluoromethoxy)-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
The compound “5-(Difluoromethoxy)-2-methoxybenzene-1-sulfonyl chloride” is an organosulfur compound with a sulfonyl chloride group attached to a benzene ring, which also has methoxy and difluoromethoxy substituents. The presence of the sulfonyl chloride group suggests that it could be used as a reactive intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule with alternating double bonds. The methoxy, difluoromethoxy, and sulfonyl chloride groups would be attached to the benzene ring at the 2nd, 5th, and 1st positions, respectively .Chemical Reactions Analysis
The sulfonyl chloride group is typically very reactive and can participate in a variety of reactions, including substitution and addition reactions. The presence of the methoxy and difluoromethoxy groups may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl chloride group could make the compound reactive and potentially hazardous .Scientific Research Applications
Synthesis and Enzyme Inhibition
- A study involving the synthesis of sulfonamides derived from 4-methoxyphenethylamine showcased the production of compounds with significant acetylcholinesterase inhibitory activity, suggesting potential therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Heavy Metal Sensing
- Research on bis-sulfonamides as heavy metal sensors emphasizes their environmental and healthcare applications, indicating how modifications of sulfonyl chlorides can lead to the development of sensitive and selective sensors for toxic pollutants (Sheikh et al., 2016).
Pharmacological Fragment Synthesis
- The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a precursor to various protein-kinase inhibitors, underscores the importance of sulfonyl chloride derivatives in the design of potent VEGFR2 inhibitors, highlighting their role in antiangiogenic cancer therapies (Murár et al., 2013).
Chemiluminescence Applications
- The study on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes explores their use in chemiluminescence, demonstrating potential applications in analytical chemistry and biochemical assays (Watanabe et al., 2010).
Catalytic Processes
- Innovations in catalytic decarboxylative radical sulfonylation with sulfinates present a redox-neutral protocol for sulfonylation, facilitating the late-stage modification of complex natural products and pharmaceuticals. This method is indicative of the versatility of sulfonyl chloride derivatives in synthetic organic chemistry (He et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(difluoromethoxy)-2-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O4S/c1-14-6-3-2-5(15-8(10)11)4-7(6)16(9,12)13/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGCCRDZZXVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethoxy)-2-methoxybenzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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